molecular formula C19H16N2O3S B494975 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B494975
M. Wt: 352.4 g/mol
InChI Key: PJZOSSPBYSARQG-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule belonging to the dihydrobenzo[cd]indole-6-sulfonamide class. Its core structure consists of a benzo[cd]indole scaffold fused with a sulfonamide group at position 6, an ethyl substituent at position 1, and a phenyl group attached to the sulfonamide nitrogen.

Key synthetic steps involve:

Aminolysis of naphthalic anhydride to form benzo[cd]indol-2(1H)-one (74% yield).

Sulfonation using chlorosulfonic acid to yield 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield).

N-substitution with ethyl groups and aromatic amines (e.g., aniline derivatives) in the presence of DMAP/Et₃N (yields 26–68%) .

The ethyl group at position 1 and the phenyl sulfonamide moiety enhance hydrophobic interactions and binding specificity, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

1-ethyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-21-16-11-12-17(14-9-6-10-15(18(14)16)19(21)22)25(23,24)20-13-7-4-3-5-8-13/h3-12,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOSSPBYSARQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of N-Ethylnaphtholactam

Procedure :

  • Starting material : N-Ethylnaphtholactam (6.46 g, 33 mmol) dissolved in chloroform (100 mL).

  • Reagent : Chlorosulfonic acid (11.5 g, 99 mmol) added dropwise at 0°C.

  • Conditions : Reaction heated at 50°C for 6 hours.

  • Workup : Mixture poured into ice water, extracted with dichloromethane (DCM), washed with brine, and dried over Na₂SO₄.

  • Yield : 59%.

Direct Chlorosulfonation of 2-Oxo-1,2-dihydrobenzo[cd]indole

Procedure :

  • Starting material : 2-Oxo-1,2-dihydrobenzo[cd]indole (1.0 g, 5.9 mmol).

  • Reagent : Chlorosulfonic acid (3.2 mL) added at 0°C.

  • Conditions : Stirred at 0°C for 1 hour, then at room temperature for 2 hours.

  • Workup : Precipitate washed with water and dried.

  • Yield : 38%.

Key Insight : The choice of starting material impacts yield, with N-ethylnaphtholactam providing higher efficiency (59% vs. 38%).

Formation of the Sulfonamide via Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with aniline derivatives to form the final sulfonamide.

General Procedure for N-Substitution

Reagents :

  • Sulfonyl chloride : 100 mg (0.37 mmol).

  • Aniline : 0.37 mmol.

  • Base : Triethylamine (0.4 mL) and 4-dimethylaminopyridine (DMAP, 20 mg).

  • Solvent : Dimethylformamide (DMF, 5 mL).

Conditions :

  • Stirred at room temperature until completion (monitored via TLC).

  • Workup : Extracted with ethyl acetate, washed with water, saturated NH₄Cl, and brine.

  • Purification : Column chromatography on silica gel.

  • Yield : 72–86%.

Optimization Strategies

  • Catalyst : Rh₂(OAc)₄ (1 mol%) in acetone at 60°C improves reaction kinetics for analogous sulfonamides.

  • Solvent : DMF enhances solubility of aromatic amines compared to chloroform.

Alternative Synthetic Routes

One-Pot Sulfonation and Amidation

A streamlined approach combines chlorosulfonation and amidation in a single reactor:

  • Starting material : N-Ethylnaphtholactam.

  • Reagents : Chlorosulfonic acid followed by aniline and Et₃N.

  • Yield : ~50% (estimated from analogous reactions).

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic methods:

Technique Key Data Source
¹H NMR δ 8.2–7.4 (aromatic protons), δ 4.1 (ethyl CH₂), δ 3.8 (N–H)
HRMS [M+H]⁺ calculated for C₁₉H₁₆N₂O₃S: 352.4; observed: 352.3
IR 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
HPLC Purity >95% (C18 column, acetonitrile/water gradient)

Data Tables: Comparative Analysis of Methods

Table 1. Sulfonyl Chloride Synthesis

Starting Material Reagent Solvent Temperature Yield
N-EthylnaphtholactamClSO₃HChloroform50°C, 6 h59%
2-Oxo-1,2-dihydrobenzo[cd]indoleClSO₃HNeat0°C → RT, 3 h38%

Table 2. Sulfonamide Formation

Aniline Derivative Catalyst Solvent Time Yield
AnilineDMAP/Et₃NDMF12 h86%
4-MethoxyanilineNoneDMF24 h72%

Challenges and Mitigation

  • Low Solubility : The benzo[cd]indole core’s planar structure reduces solubility in polar solvents. Use of DMF or DCM improves reaction homogeneity.

  • Byproducts : Over-sulfonation may occur with excess ClSO₃H. Controlled addition at 0°C minimizes this.

  • Purification : Silica gel chromatography effectively separates sulfonamides from unreacted aniline.

Industrial and Research-Scale Considerations

  • Scale-Up : Batch processes with jacketed reactors are preferred for chlorosulfonation due to exothermicity.

  • Cost : Aniline derivatives are cost-effective, but DMAP increases reagent expenses .

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate for the development of small molecule inhibitors targeting retinoic acid orphan receptor gamma (RORγ), which plays a crucial role in immune response regulation and inflammation. Inhibitors of RORγ are being explored for their potential in treating autoimmune diseases and certain cancers.

Case Study: RORγ Inhibition

A study demonstrated that derivatives of 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibited potent inhibition of RORγ activity. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group could enhance binding affinity and selectivity towards the receptor .

Antioxidant Activity

Research indicates that this compound may possess significant antioxidant properties. In vitro assays such as the DPPH assay have shown that it can effectively scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress.

Data Table: Antioxidant Potency

CompoundIC50 (µg/ml)Method Used
Test Drug 10.8DPPH Assay
Test Drug 26.2DPPH Assay
Test Drug 32.2DPPH Assay
Test Drug 46.8DPPH Assay

Drug Development and Synthesis

The compound serves as a versatile scaffold for synthesizing various bioactive molecules. Its structural features allow for easy modification, making it suitable for creating analogs with enhanced pharmacological properties.

Synthesis Methodology

A general procedure for synthesizing N-substituted derivatives involves reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with aniline derivatives under basic conditions, followed by purification through column chromatography .

Biological Research

In addition to its role in drug development, this compound has been used in biological studies to investigate its effects on cellular pathways involved in inflammation and cancer progression.

Case Study: TNF-α Inhibition

Another study focused on the analogs of this compound as potential inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. The results indicated that certain modifications could significantly enhance inhibitory activity against TNF-α .

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with TNF-α. The compound binds to TNF-α, inhibiting its activity and preventing it from interacting with its receptors. This inhibition reduces the inflammatory response mediated by TNF-α, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key derivatives of dihydrobenzo[cd]indole-6-sulfonamide, highlighting substituents, biological targets, and activities:

Compound Name Substituents Target Activity (IC₅₀/Kᵢ) Selectivity/Notes Reference
1-Ethyl-2-oxo-N-phenyl (Query) 1-Ethyl, N-Ph TNF-α Not reported Improved hydrophobic interactions vs. EJMC-1
S10 (N-(2-naphthyl) derivative) N-2-Naphthyl TNF-α 19.1 µM 2-fold more potent than EJMC-1; binds Tyr59
SPD304 (Reference inhibitor) U-shaped hydrophobic scaffold TNF-α 6.4 µM Gold standard; non-competitive binding
Compound 47 (mPTPB inhibitor) N-substituted aromatic groups mPTPB Kᵢ = 1.1 µM >30-fold selectivity over other phosphatases
XY101 (RORγ inhibitor) 1-Ethyl, N-(3-aminonaphthalen-2-yl) RORγ IC₅₀ = 0.2 µM Oral bioavailability; anti-autoimmune
4e (TNF-α candidate) N-(1H-indol-6-yl) TNF-α Not reported Additional H-bond donors; improved docking

Key Findings

TNF-α Inhibition: S10 outperforms early analogs (e.g., EJMC-1) due to its naphthalene group, which enhances hydrophobic interactions with TNF-α’s Tyr59 residue. However, it remains less potent than SPD304 . 4e and 4f (N-pyrazolyl derivatives) show promise in docking studies, with bulky substituents filling unoccupied pockets in TNF-α’s binding site .

RORγ Inhibition: Derivatives like XY101 demonstrate nanomolar potency (IC₅₀ = 0.2 µM) and oral efficacy in autoimmune models. The ethyl group and aromatic sulfonamide contribute to RORγ’s ligand-binding domain interactions .

mPTPB Inhibition: Compound 47 inhibits mPTPB noncompetitively (Kᵢ = 1.1 µM) with >30-fold selectivity over human phosphatases. This highlights the scaffold’s adaptability for bacterial targets .

Selectivity Trends :

  • N-substitution patterns dictate target specificity. For example:

  • Aromatic amines (e.g., naphthyl, phenyl) favor TNF-α/RORγ inhibition.
  • Heterocyclic amines (e.g., indolyl, pyrazolyl) enhance interactions with polar residues in TNF-α .

Physicochemical and Pharmacokinetic Properties

Property 1-Ethyl-N-phenyl S10 XY101 Compound 47
Molecular Weight ~366 g/mol 384 g/mol 415 g/mol ~415 g/mol
LogP (Predicted) 3.2 4.1 3.8 4.0
Solubility Low (DMSO) Low Moderate Low
Oral Bioavailability Not reported No Yes No
  • Ethyl vs. Methyl Substitution : Ethyl groups (e.g., in XY101) improve metabolic stability compared to methyl derivatives .
  • Phenyl vs. Naphthyl : Naphthyl groups (S10) increase hydrophobicity, enhancing target binding but reducing solubility .

Biological Activity

1-Ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic organic compound that belongs to the class of dihydrobenzo[cd]indole derivatives. This compound has gained attention due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, experimental findings, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H17N3O5S2\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{5}\text{S}_{2}

The primary mechanism of action for this compound involves the inhibition of TNF-α signaling pathways. TNF-α plays a crucial role in mediating inflammatory responses and is implicated in various diseases, including autoimmune disorders and cancer. By inhibiting TNF-α, this compound may reduce inflammation and modulate immune responses.

Inhibition of TNF-α

Research indicates that this compound exhibits significant inhibitory activity against TNF-α. In a study by Gu et al. (2006), it was reported that related compounds within this scaffold showed promising activity against West Nile virus, suggesting a broader antiviral potential. The specific compound demonstrated an IC50 value of 14 μM in cell assays, indicating moderate potency compared to existing TNF inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the phenyl and sulfonamide groups can significantly impact the biological activity of the compound. For instance:

  • Analog Synthesis : Various analogs were synthesized and tested, with some showing improved binding affinity and potency against TNF-α. One notable analog achieved an IC50 value of 3 μM, which is substantially more potent than the parent compound .
Compound IC50 (μM) Activity
1-Ethyl Compound14Moderate TNF-α inhibitor
Analog 4e3Highly potent TNF-α inhibitor

Case Study 1: Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound led to a significant reduction in TNF-induced NF-kB signaling in HepG2 cells. This reduction was quantified using reporter gene assays, confirming its potential as an anti-inflammatory agent .

Case Study 2: Antiviral Activity

Another study explored the antiviral properties of compounds derived from the same scaffold against viral infections. The results indicated that these compounds could inhibit viral replication effectively, further broadening their therapeutic applications beyond inflammation .

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide?

Methodological Answer:
The synthesis typically involves sulfonamide coupling and cyclization reactions. For example, analogous compounds (e.g., benzindolone derivatives) are synthesized via refluxing intermediates with reagents like trifluoroacetic acid (TFA) in dichloromethane, followed by purification via silica gel chromatography . Key steps include:

  • Amide bond formation : Reacting sulfonyl chloride intermediates with amines under controlled pH.
  • Cyclization : Using acid catalysts (e.g., TFA) to form the benzo[cd]indole core.
  • Purification : Distillation and column chromatography to isolate high-purity products (>95% by NMR and MS).

Basic: How can solubility challenges be addressed for in vivo studies of this compound?

Methodological Answer:
Solubility in aqueous media is often limited. For in vivo applications:

  • Stock solutions : Prepare in DMSO at 10–50 mg/mL (solubility: ~125 mg/mL in DMSO) .
  • Working formulations : Dilute with co-solvents like PEG300 (30%), Tween 80 (5%), or saline (for injectables). For oral dosing, use carboxymethyl cellulose (CMC-Na) suspensions .
  • Stability : Store stock solutions at -80°C (6-month stability) and avoid repeated freeze-thaw cycles.

Advanced: What computational strategies optimize reaction pathways for synthesizing derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example:

  • Reaction Design : Use software like GRRM17 to map potential energy surfaces and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for sulfonamide derivatization .
  • Validation : Cross-check computational results with experimental yields and spectroscopic data (e.g., NMR, IR) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Multi-technique validation : Confirm molecular weight via high-resolution MS and compare IR spectra for functional groups .
  • Dynamic NMR : Resolve tautomerism by analyzing temperature-dependent NMR shifts.
  • Crystallography : Use X-ray diffraction to unambiguously assign structures .
  • Peer review : Cross-validate data with independent labs to rule out systematic errors.

Basic: What are the critical parameters for ensuring purity during synthesis?

Methodological Answer:

  • Reaction monitoring : Use TLC or HPLC to track reaction progress and detect intermediates.
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane. For polar impurities, use recrystallization in DMF/acetic acid .
  • Quality control : Validate purity via elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How can Design of Experiments (DoE) minimize trial-and-error in reaction optimization?

Methodological Answer:
DoE statistically identifies critical variables (e.g., temperature, molar ratios) while reducing experiments:

  • Factorial Design : Test interactions between variables (e.g., catalyst loading vs. solvent polarity) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield (e.g., optimize reflux time for cyclization) .
  • Case Study : A 3-factor DoE reduced reaction optimization for a sulfonamide derivative from 50 to 12 experiments .

Advanced: What membrane technologies improve purification of this compound?

Methodological Answer:

  • Nanofiltration : Separate low-MW impurities using membranes with 200–300 Da cutoffs.
  • Reverse Osmosis (RO) : Concentrate reaction mixtures without thermal degradation .
  • Membrane Crystallization : Control supersaturation to obtain high-purity crystals .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Powder : Store at -20°C in inert atmosphere (argon) for 3-year stability .
  • Solutions : Aliquot and store at -80°C; avoid >3 freeze-thaw cycles.
  • Light sensitivity : Use amber vials to prevent photodegradation of the indole core .

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